molecular formula C7H11NO B13817906 (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

Cat. No.: B13817906
M. Wt: 125.17 g/mol
InChI Key: RPGSLIJSBHTVPW-SIAMPOQOSA-N
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Description

(NE)-N-[(1S,4R)-2-bicyclo[221]heptanylidene]hydroxylamine is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which include two fused rings The specific structure of this compound includes a bicyclo[221]heptane framework with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of enzymes to treat the racemic mixture of the compound. This process includes the use of enzymes, buffer solutions, or water-organic solvent mixtures, and the reaction is carried out at temperatures ranging from 15 to 60°C for 3 to 168 hours . This method is advantageous due to its simplicity, high yield, selectivity, and efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions: (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, Lewis acids, and other organic reagents. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction for synthesizing this compound .

Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .

Mechanism of Action

The mechanism of action of (NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of covalent bonds with target molecules, leading to the modulation of their activity. This mechanism is particularly relevant in the context of drug discovery, where the compound’s ability to interact with specific targets can be leveraged to develop new therapeutic agents .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

InChI

InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7+/t5-,6+/m1/s1

InChI Key

RPGSLIJSBHTVPW-SIAMPOQOSA-N

Isomeric SMILES

C1C[C@H]\2C[C@@H]1C/C2=N\O

Canonical SMILES

C1CC2CC1CC2=NO

Origin of Product

United States

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